(2-Methoxyethoxy)trimethylsilane
Overview
Description
(2-Methoxyethoxy)trimethylsilane is an organic compound with the molecular formula C6H16O2Si. It is a colorless liquid with a molecular weight of 148.28 g/mol and a boiling point of 128°C . This compound is widely used in organic synthesis, particularly as a silylating agent, which introduces a trimethylsilyl (TMS) group onto a molecule, making it more volatile and easier to analyze by gas chromatography.
Scientific Research Applications
(2-Methoxyethoxy)trimethylsilane has a wide range of applications in scientific research:
Electrolyte Solvents for Lithium-Ion Batteries: It is used as a non-aqueous electrolyte solvent, demonstrating high lithium-ion conductivities and stability.
Surface Modification: The compound is used to modify surfaces to achieve varying degrees of hydrophobicity, which is significant for creating materials with controlled surface properties.
Dielectric Thin Film Deposition: It is utilized in the deposition of dielectric thin films in semiconductor technology.
Polymer Electrolyte Research: The compound is used to create highly conductive solid-state polymer electrolytes.
Future Directions
(2-Methoxyethoxy)trimethylsilane and similar silane compounds have potential applications in the semiconductor industry . They are used as precursors to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . They are also used as source gases to deposit hard coatings via plasma-enhanced magnetron sputtering (PEMS) .
Relevant Papers A paper titled “Novel silane compounds as electrolyte solvents for Li-ion batteries” discusses the use of novel silane compounds, including this compound, as non-aqueous electrolyte solvents in lithium-ion batteries . These silane molecules can easily dissolve most lithium salts, making them suitable for use in lithium-ion batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methoxyethoxy)trimethylsilane can be synthesized through the reaction of 2-methoxyethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product along with hydrochloric acid as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce 2-methoxyethanol and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acid/base solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The major products of hydrolysis are 2-methoxyethanol and trimethylsilanol.
Mechanism of Action
The mechanism of action of (2-Methoxyethoxy)trimethylsilane involves the introduction of the trimethylsilyl group onto target molecules. This modification increases the volatility and stability of the molecules, making them easier to analyze and manipulate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyethoxy)ethoxy-trimethylsilane: This compound has similar applications in lithium-ion batteries and surface modification.
Trimethylsilyl Chloride: Another silylating agent commonly used in organic synthesis.
Uniqueness
(2-Methoxyethoxy)trimethylsilane is unique due to its specific combination of the 2-methoxyethoxy group and the trimethylsilyl group, which provides distinct properties such as high volatility and stability. This makes it particularly useful in applications requiring precise control over surface properties and electrolyte conductivity.
Properties
IUPAC Name |
2-methoxyethoxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-7-5-6-8-9(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDKXAGASFLTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171181 | |
Record name | (2-Methoxyethoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18173-74-5 | |
Record name | (2-Methoxyethoxy)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18173-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyethoxy)trimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018173745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methoxyethoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyethoxy)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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